![molecular formula C14H13N3O4 B5780597 4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE](/img/structure/B5780597.png)
4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE
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Overview
Description
4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE is a complex organic compound characterized by the presence of methoxy, nitro, and pyridylmethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the nitration of 4-methoxybenzamide followed by the introduction of the pyridylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-METHOXY-3-AMINO-N-(4-PYRIDYLMETHYL)BENZAMIDE.
Scientific Research Applications
4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridylmethyl group can enhance binding affinity to certain proteins or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-3-NITROPYRIDINE: Similar in structure but lacks the benzamide core.
4-METHOXY-3-NITROBENZOIC ACID: Contains a carboxylic acid group instead of the pyridylmethyl group.
4-METHOXY-3-NITROPHENYLACETIC ACID: Similar functional groups but different core structure.
Uniqueness
4-METHOXY-3-NITRO-N-(4-PYRIDYLMETHYL)BENZAMIDE is unique due to the combination of its functional groups and the benzamide core, which provides distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-3-2-11(8-12(13)17(19)20)14(18)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGNNYADPNHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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